

9-Methoxyellipticine Hydrochloride: A Comprehensive Physicochemical Profile

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Compound of Interest

Compound Name: 9-Methoxyellipticine hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **9-Methoxyellipticine hydrochloride**, a potent anti-cancer agent. The information presented herein is intended to support research and development efforts by providing key data on its chemical and physical characteristics, alongside methodologies for its analysis and a visualization of its mechanism of action.

Chemical and Physical Properties

9-Methoxyellipticine hydrochloride is the salt form of 9-Methoxyellipticine, an alkaloid derived from the DNA intercalating agent, ellipticine.^[1] It has demonstrated significant anti-cancer activity.^{[1][2]} The compound's fundamental properties are summarized below.

General and Structural Data

Property	Value	Reference
IUPAC Name	9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride	[2][3]
Synonyms	9-Methoxyellipticin, NSC-69187	[2][3]
CAS Number (Base)	10371-86-5	[2][3][4]
CAS Number (HCl Salt)	33698-51-0	[3]
Molecular Formula	C ₁₈ H ₁₆ N ₂ O	[2][4][5]
Molecular Weight	276.34 g/mol (Base)	[2][4][5]
Appearance	Solid powder	[2]

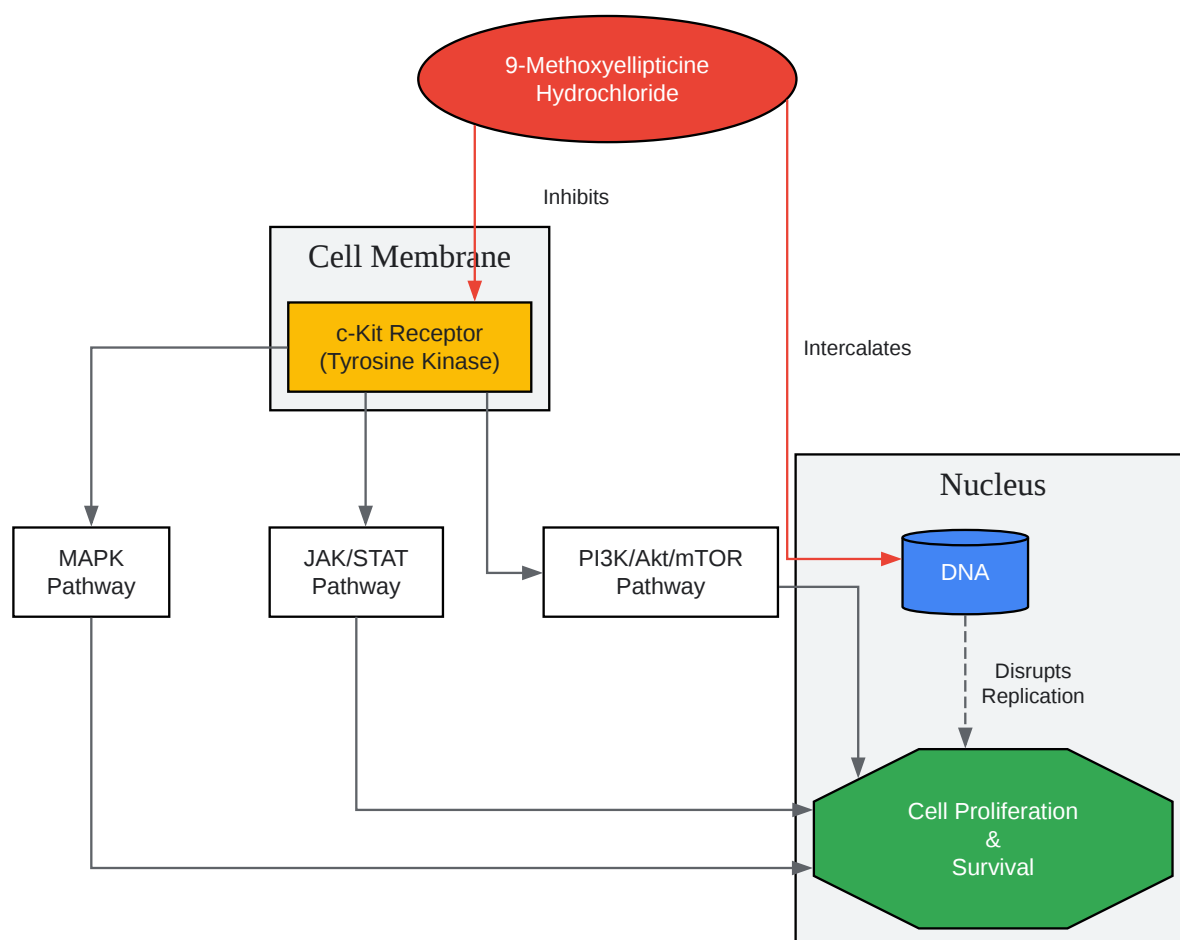
Physicochemical Parameters

Property	Value	Reference
Melting Point	276-278 °C	[4]
Solubility	Soluble in DMSO	[1]
Computed XLogP3	4.8	[3]
UV λ _{max}	245, 276, 293 nm	[1]
Stability	≥ 4 years at -20°C	[1]
Stable for weeks at ambient temperature	[2]	

Mechanism of Action and Signaling Pathways

9-Methoxyellipticine exerts its anticancer effects primarily through two mechanisms: DNA intercalation and inhibition of key signaling kinases. It inserts itself into DNA, disrupting replication and transcription.[1][2] Furthermore, it is an inhibitor of the wild-type and D816V-mutated c-Kit receptor tyrosine kinase.[1][2] The inhibition of c-Kit disrupts downstream

signaling pathways crucial for cell proliferation and survival, including the PI3K/Akt/mTOR, MAPK, and JAK/STAT pathways.[1]



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Caption: Mechanism of action of **9-Methoxyellipticine Hydrochloride**.

Experimental Protocols

Standardized protocols are essential for the accurate determination of physicochemical properties. The following sections detail common methodologies applicable to the characterization of **9-Methoxyellipticine hydrochloride**.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound.^{[6][7]}

- **Preparation:** An excess amount of **9-Methoxyellipticine hydrochloride** is added to a known volume of the relevant solvent system (e.g., water, buffer at a specific pH) in a sealed container.
- **Equilibration:** The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- **Quantification:** The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The absorbance is measured at one of its λ_{max} values (245, 276, or 293 nm).^[1]

Partition Coefficient (Log P) Determination

The octanol-water partition coefficient (Log P) is a measure of a compound's lipophilicity. It can be determined using HPLC-based methods.^{[8][9]}

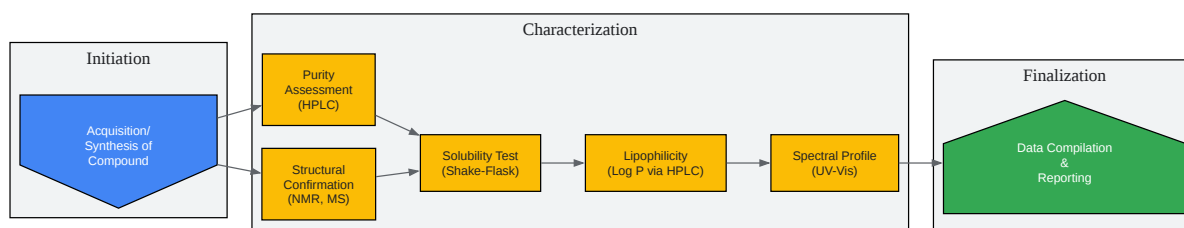
- **System Calibration:** A series of standard compounds with known Log P values are injected into a reverse-phase HPLC system (e.g., C18 column). The retention times are recorded.
- **Calibration Curve:** A calibration curve is generated by plotting the known Log P values of the standards against the logarithm of their retention factors (k).
- **Sample Analysis:** **9-Methoxyellipticine hydrochloride** is dissolved in the mobile phase and injected into the same HPLC system under identical conditions.
- **Log P Calculation:** The retention time of the compound is measured, its retention factor is calculated, and its Log P value is determined from the calibration curve.

Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the chemical structure. Samples are prepared by dissolving the compound in a suitable deuterated solvent (e.g., DMSO- d_6). The spectra provide information on the chemical environment of protons and carbon atoms in the molecule.[3][10]

Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight and elemental composition. The analysis provides a mass-to-charge ratio (m/z) of the parent ion, which should correspond to the compound's molecular weight.[3]

UV-Vis Spectroscopy: This technique is used to determine the wavelengths of maximum absorbance (λ_{max}). A solution of the compound in a suitable solvent (e.g., ethanol or DMSO) is prepared, and its absorbance is measured across the UV-Visible range.[1]



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